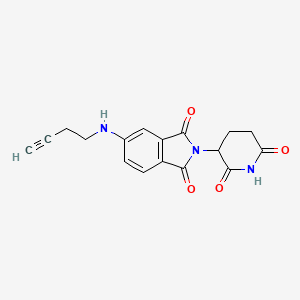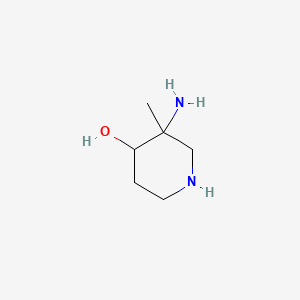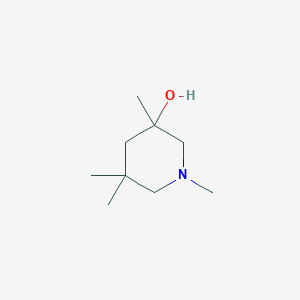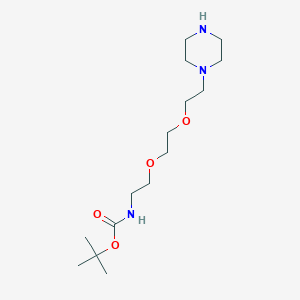
Salicylic acid, 4-sulfanilamido-; Metrasil; p-Sulfanilamidosalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, 4-sulfanilamido-, also known as Metrasil or p-Sulfanilamidosalicylic acid, is a compound that combines the properties of salicylic acid and sulfanilamide. This compound is of interest due to its potential applications in various fields, including medicine and industry. Salicylic acid is well-known for its role in plant defense and its use in pharmaceuticals, while sulfanilamide is a key component in antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-sulfanilamido- typically involves the sulfonation of salicylic acid followed by the introduction of the sulfanilamide group. One common method involves the reaction of salicylic acid with chlorosulfonic acid to form 4-chlorosulfonylsalicylic acid. This intermediate is then reacted with sulfanilamide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of salicylic acid, 4-sulfanilamido- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Salicylic acid, 4-sulfanilamido- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Wissenschaftliche Forschungsanwendungen
Salicylic acid, 4-sulfanilamido- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a growth regulator.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of salicylic acid, 4-sulfanilamido- involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The sulfanilamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Known for its role in plant defense and use in pharmaceuticals.
Sulfanilamide: A key component in antibacterial agents.
Methyl Salicylate: Used in topical analgesics and as a flavoring agent.
Aspirin (Acetylsalicylic Acid): Widely used as an analgesic and anti-inflammatory drug.
Uniqueness
Salicylic acid, 4-sulfanilamido- is unique in that it combines the properties of both salicylic acid and sulfanilamide, offering potential dual benefits in terms of antibacterial activity and other therapeutic effects. This combination makes it a versatile compound with applications in various fields.
Eigenschaften
Molekularformel |
C13H12N2O5S |
|---|---|
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
2-[(4-aminophenyl)sulfonylamino]oxybenzoic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-9-5-7-10(8-6-9)21(18,19)15-20-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) |
InChI-Schlüssel |
MJIQEXRPLNHVJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)ONS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



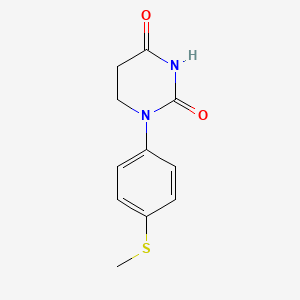
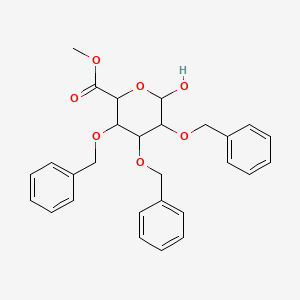
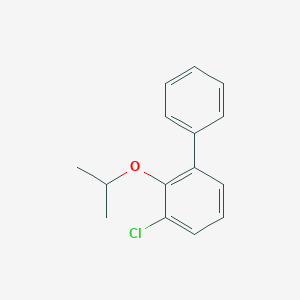
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
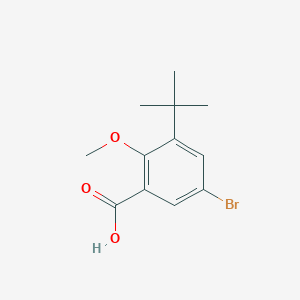
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
